![molecular formula C19H19NO4 B1391199 6,6-Dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid CAS No. 1019186-62-9](/img/structure/B1391199.png)
6,6-Dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Overview
Description
6,6-Dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6-Dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
6,6-Dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid, and its derivatives have been actively explored in the synthesis of various organic compounds. For instance, Dyachenko and Vovk (2012) demonstrated the condensation of similar compounds for the synthesis of new 3-oxo-1-phenyl-hexahydroisoquinoline-4-carbonitriles and thioxo derivatives (Dyachenko & Vovk, 2012). These compounds are valuable as intermediates in organic synthesis.
Heterocyclic Synthons and Pharmacological Applications
Derivatives of partially hydrogenated isoquinoline acids, similar to the compound , have been identified as promising heterocyclic synthons. Dyachenko and Vovk (2013) noted their use in the synthesis of various pharmacologically active compounds, including HIV-1 reverse transcriptase inhibitors and antimicrobial agents (Dyachenko & Vovk, 2013).
Structural Analysis and Molecular Design
The molecular and crystal structures of similar compounds have been extensively studied. Rudenko et al. (2012) conducted X-ray structural analysis to establish the structure of methyl 7,7-dimethyl-5-oxo-tetrahydroquinoline-4-carboxylates, which are closely related to the compound of interest (Rudenko et al., 2012). Such studies are crucial for understanding the physical and chemical properties of these compounds, which can aid in their application in drug design and other areas of chemical research.
Organotin Carboxylates and Material Science
In material science, organotin carboxylates based on amide carboxylic acids have been synthesized and characterized. Xiao et al. (2013) explored the synthesis of organotin carboxylates, where compounds similar to 6,6-Dimethyl-2-(4-methylphenyl)-3,8-dioxo-hexahydroisoquinoline-4-carboxylic acid were used. These compounds show potential in developing new materials with unique properties (Xiao et al., 2013).
properties
IUPAC Name |
6,6-dimethyl-2-(4-methylphenyl)-3,8-dioxo-5,7-dihydroisoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-11-4-6-12(7-5-11)20-10-14-13(16(17(20)22)18(23)24)8-19(2,3)9-15(14)21/h4-7,10H,8-9H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCENLLONEAMATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=C(C2=O)C(=O)O)CC(CC3=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-2-(4-methylphenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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